molecular formula C24H23N3O4 B11169071 N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide

N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide

Cat. No.: B11169071
M. Wt: 417.5 g/mol
InChI Key: YLDDSZQXOCIYAV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide is an organic compound with a complex structure It is characterized by the presence of methoxy, propanoylamino, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable acylating agent to form an intermediate.

    Coupling reaction: The intermediate is then coupled with 4-(propanoylamino)benzoic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-(propanoylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C24H23N3O4/c1-3-22(28)25-17-10-8-16(9-11-17)23(29)27-21-7-5-4-6-20(21)24(30)26-18-12-14-19(31-2)15-13-18/h4-15H,3H2,1-2H3,(H,25,28)(H,26,30)(H,27,29)

InChI Key

YLDDSZQXOCIYAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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